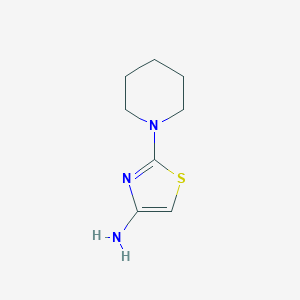

2-(piperidin-1-yl)thiazol-4-amine

Description

Contextualization within Thiazole (B1198619) and Piperidine (B6355638) Scaffolds in Drug Discovery

The potential of 2-(piperidin-1-yl)thiazol-4-amine as a valuable scaffold in drug design can be understood by examining the established roles of its core components: the thiazole and piperidine rings.

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. researchgate.net It is a structural motif present in numerous natural products and synthetic compounds, exhibiting a vast spectrum of biological activities. researchgate.netresearchgate.net The versatility of the thiazole scaffold allows it to serve as a key pharmacophore in drugs with applications ranging from antimicrobial and anti-inflammatory to anticancer and antiviral therapies. researchgate.netresearchgate.net Its ability to engage in various interactions with biological targets has made it a favored choice for medicinal chemists seeking to create new molecules with improved potency and favorable pharmacokinetic profiles. researchgate.net

Similarly, the piperidine scaffold, a six-membered nitrogen-containing heterocyclic ring, is one of the most prevalent structural units found in pharmaceuticals. thieme-connect.comrsc.org Its presence in a multitude of approved drugs underscores its importance. thieme-connect.com The introduction of a piperidine moiety into a molecule can significantly influence its properties by modulating physicochemical characteristics, enhancing biological activity and selectivity, and improving pharmacokinetic profiles. thieme-connect.com Chiral piperidine scaffolds, in particular, are noted for their ability to provide optimal three-dimensional arrangements for precise interactions with protein binding sites. thieme-connect.com

The table below lists some prominent drugs that feature these essential scaffolds, illustrating their broad therapeutic impact.

Interactive Table 1: Examples of Marketed Drugs Featuring Thiazole and Piperidine Scaffolds| Drug Name | Scaffold | Therapeutic Class |

|---|---|---|

| Sulfathiazole | Thiazole | Antibiotic |

| Ritonavir | Thiazole | Antiviral (HIV) |

| Lurasidone | Thiazole | Antipsychotic |

| Famotidine | Thiazole | H2 Antagonist |

| Crizotinib | Piperidine | Antineoplastic (ALK/ROS1 Inhibitor) |

| Haloperidol | Piperidine | Antipsychotic |

| Fentanyl | Piperidine | Opioid Analgesic |

| Donepezil | Piperidine | Acetylcholinesterase Inhibitor |

Historical Development and Initial Research Interest

The journey of the 2-(piperidin-1-yl)thiazol-4-amine scaffold is intrinsically linked to the historical development of its core, the 2-aminothiazole (B372263) (2-AT) nucleus. The 2-AT moiety has long been recognized as a cornerstone for the synthesis of a wide range of biologically active compounds. researchgate.netnih.gov Initial interest in these structures dates back to their use as key intermediates in the synthesis of sulfur drugs, dyes, and chemical accelerators. researchgate.netnih.gov

The development of synthetic methods, most notably the Hantzsch thiazole synthesis, provided a straightforward route to this heterocyclic system, paving the way for extensive exploration of its derivatives. researchgate.net Over time, research revealed that compounds incorporating the 2-AT core possessed a wide pharmacological spectrum. researchgate.netnih.gov This led to the identification of 2-aminothiazole derivatives with potent antitumor, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties. researchgate.netmdpi.com A number of successful drugs, including Famotidine and Cefdinir, contain the 2-AT core, cementing its status as an active and valuable pharmacophore in drug discovery research. nih.gov This rich history of biological activity has fueled continued interest in creating novel derivatives, such as those incorporating a piperidine ring, to explore new therapeutic possibilities.

Significance as a Privileged Structure or Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. researchgate.netnih.gov These scaffolds provide a versatile starting point for the design of compound libraries to identify high-quality leads for drug development. researchgate.net Both the thiazole and piperidine moieties have been described as privileged scaffolds due to their frequent appearance in bioactive molecules across a wide range of therapeutic areas. researchgate.netnih.gov

The thiazole ring is found in a multitude of natural products and drugs, demonstrating its ability to serve as a versatile pharmacophore. researchgate.net The phenyl(piperidin-4-yl)methanone (B1296144) fragment, a related piperidine structure, is also considered a privileged structure present in many bioactive small molecules with diverse therapeutic and diagnostic applications. nih.gov

The compound 2-(piperidin-1-yl)thiazol-4-amine combines these two privileged structures. This hybridization suggests that the scaffold has significant potential to serve as a foundation for developing new ligands that can interact with a wide variety of biological receptors and enzymes. The combination of the electronically rich and versatile 2-aminothiazole system with the conformationally flexible piperidine ring, known to improve drug-like properties, creates a powerful platform for medicinal chemistry research. thieme-connect.com The exploration of derivatives based on this combined scaffold is an active area of investigation aimed at discovering novel agents for various diseases. nih.govnih.govnih.gov

The diverse biological activities associated with these scaffolds are summarized in the table below.

Interactive Table 2: Biological Activities of Thiazole and Piperidine Derivatives

| Scaffold Class | Reported Biological Activities |

|---|---|

| 2-Aminothiazole Derivatives | Anticancer, Antitumor, Antiviral, Antimicrobial, Anticonvulsant, Anti-inflammatory, Antidiabetic, Neuroprotective. researchgate.netnih.gov |

| Piperidine Derivatives | Antineoplastic, Antipsychotic, Neuroprotective, Antithrombotic, Antiarrhythmic, Analgesic, Histamine H3 Receptor Antagonism. nih.govnih.govnih.gov |

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h6H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCNXLNTJSYWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Piperidin 1 Yl Thiazol 4 Amine and Its Analogues

Established Synthetic Pathways for the 2-(piperidin-1-yl)thiazol-4-amine Core

The construction of the 2,4-disubstituted thiazole (B1198619) ring system is central to accessing the target compound. Established methods primarily rely on classical cyclization reactions and modern multi-component strategies.

Classical Heterocyclic Annulation Approaches

The most prominent and widely utilized classical method for thiazole synthesis is the Hantzsch thiazole synthesis. mdpi.comresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative. youtube.com For the specific synthesis of 2-(piperidin-1-yl)thiazol-4-amine, this approach would require the reaction of 1-piperidinecarbothioamide with an appropriate α-halo synthon that can introduce the amine group at the C4 position.

A plausible and efficient reactant for this purpose is an α-halo-α-aminoacetonitrile or a related derivative. The reaction mechanism commences with the nucleophilic attack of the sulfur atom from 1-piperidinecarbothioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where one of the nitrogen atoms attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. rsc.org

While direct literature for this exact reaction is sparse, the synthesis of analogous 4-aminothiazole derivatives has been reported through the condensation of N(alpha)-Fmoc α-halomethylketones with thiourea (B124793), demonstrating the viability of using α-halo synthons to install the C4-amino group. nih.gov

Table 1: Representative Hantzsch Synthesis for 2-(piperidin-1-yl)thiazol-4-amine

| Reactant A | Reactant B | Conditions | Product |

|---|---|---|---|

| 1-Piperidinecarbothioamide | 2-Chloro-2-aminoacetonitrile | Ethanol, Reflux | 2-(piperidin-1-yl)thiazol-4-amine |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering the ability to construct complex molecules in a single, efficient step. bohrium.com Several MCR strategies have been developed for the synthesis of 2-aminothiazole (B372263) derivatives and can be adapted for the target compound. rsc.orgresearchgate.net

One such approach involves a one-pot reaction of a ketone, thiourea, and a halogen source like iodine. researchgate.net To synthesize the 2-(piperidin-1-yl)thiazol-4-amine core, this could be modified into a four-component reaction. For instance, the coupling of an aldehyde, 1-piperidinecarbothioamide, a cyanide source (like KCN), and an ammonium (B1175870) salt could theoretically yield the desired 4-aminothiazole structure. The mechanism likely involves the initial formation of an α-aminonitrile from the aldehyde, cyanide, and ammonia, which then reacts with the thiourea in a Hantzsch-type cyclization.

Another MCR approach involves the reaction of nitroepoxides with in-situ generated thioureas from an amine and an isothiocyanate. bohrium.com This catalyst-free, one-pot procedure provides an efficient route to 2-iminothiazoles, which can be considered tautomers or precursors to aminothiazoles.

Advanced Synthetic Modifications and Derivatization Routes

Once the 2-(piperidin-1-yl)thiazol-4-amine core is synthesized, its structure can be further modified to create a diverse library of analogues. Derivatization can be achieved by targeting the thiazole ring, the piperidine (B6355638) moiety, or the exocyclic amine.

Regioselective Functionalization of the Thiazole Ring

The thiazole ring presents sites for further functionalization, with the C5 position being the most common site for electrophilic substitution in 2-aminothiazole systems. nih.gov This regioselectivity allows for precise modification of the core structure.

Halogenation, particularly bromination or chlorination, at the C5 position is a common and effective strategy to introduce a versatile handle for subsequent cross-coupling reactions. The synthesis of 2-amino-4-halothiazoles from 2-aminothiazol-4(5H)-one intermediates has been shown to be a practical route. nih.gov Once the C5-halo derivative is obtained, it can undergo various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl substituents. Azo-coupling reactions have also been reported at the C5 position by reacting the thiazole with an arene diazonium salt. zenodo.org

Table 2: Representative C5-Functionalization Reactions

| Starting Material | Reagent(s) | Conditions | Product |

|---|---|---|---|

| 2-(piperidin-1-yl)thiazol-4-amine | N-Bromosuccinimide (NBS) | Acetonitrile, RT | 5-Bromo-2-(piperidin-1-yl)thiazol-4-amine |

| 5-Bromo-2-(piperidin-1-yl)thiazol-4-amine | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/H₂O, Reflux | 5-Phenyl-2-(piperidin-1-yl)thiazol-4-amine |

Substituent Variation on the Piperidine Moiety

Introducing diversity to the piperidine ring is a key strategy for creating analogues. The most direct method is to begin the synthesis with a substituted piperidine. A wide variety of substituted piperidines are commercially available or can be synthesized through established methods. These can be converted into the corresponding N,N-disubstituted thioureas, for example, by reacting the substituted piperidine with an isothiocyanate or through a two-step procedure using phenyl chlorothionoformate. researchgate.netnih.gov These substituted thioureas can then be used in the Hantzsch synthesis or MCRs as previously described.

Recent studies on piperidinyl thiazole fungicides have successfully employed this bioisosteric replacement strategy, using various substituted and bicyclic piperidines to generate novel, highly active analogues. nih.govresearchgate.net

Diversification at the Amine Position

The exocyclic amine at the C4 position is a prime site for derivatization, allowing for the introduction of a wide range of functional groups. This modification can significantly alter the compound's physicochemical properties.

Acylation: The 4-amino group can be readily acylated to form amides. This is typically achieved by reacting the aminothiazole with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. nih.govmdpi.com Alternatively, carboxylic acids can be coupled directly to the amine using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding sulfonamides. This reaction is often performed in the presence of a base to neutralize the HCl byproduct.

Urea and Thiourea Formation: The amino group can react with various isocyanates and isothiocyanates to produce substituted ureas and thioureas, respectively. This reaction provides a straightforward method for introducing further aryl or alkyl substituents. nih.gov

Table 3: Representative Derivatization Reactions at the C4-Amine

| Starting Material | Reagent(s) | Conditions | Product Class |

|---|---|---|---|

| 2-(piperidin-1-yl)thiazol-4-amine | Benzoyl chloride, Pyridine | DCM, 0 °C to RT | Amide |

| 2-(piperidin-1-yl)thiazol-4-amine | Benzoic acid, EDCI, HOBt | DMF, RT | Amide |

| 2-(piperidin-1-yl)thiazol-4-amine | Tosyl chloride, Triethylamine | DCM, RT | Sulfonamide |

| 2-(piperidin-1-yl)thiazol-4-amine | Phenyl isocyanate | THF, Reflux | Urea |

Green Chemistry Principles in 2-(piperidin-1-yl)thiazol-4-amine Synthesis

The application of green chemistry principles to the synthesis of 2-(piperidin-1-yl)thiazol-4-amine and its analogs aims to reduce the environmental impact of the chemical processes. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

The foundational Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative. In the case of 2-(piperidin-1-yl)thiazol-4-amine, the key precursors are an appropriate α-haloaldehyde or α-haloketone and 1-piperidinecarbothioamide. Traditional methods often employ volatile and hazardous organic solvents. However, recent advancements have demonstrated the feasibility of using more environmentally benign solvent systems. For instance, a mixture of polyethylene (B3416737) glycol (PEG) and water has been successfully used as a recyclable solvent system for the synthesis of 2-aminothiazoles. ontosight.ai This system not only reduces the reliance on volatile organic compounds (VOCs) but also allows for the easy recovery and reuse of the solvent and, in some cases, the catalyst.

The use of recyclable catalysts is another cornerstone of green synthetic approaches. Solid acid catalysts, such as Nafion-H and silica-supported tungstosilisic acid, have been shown to be effective in promoting the Hantzsch thiazole synthesis. ontosight.ainih.gov These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity, which is both economically and environmentally advantageous. For example, silica-supported tungstosilisic acid has been used for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives with reported yields between 79% and 90%. nih.gov

Energy efficiency is another key aspect of green chemistry. The use of microwave irradiation and ultrasonic agitation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govbepls.com Microwave-assisted synthesis of quinoline (B57606) thiosemicarbazones, which share structural similarities with the precursors for our target compound, has been reported to produce excellent yields. nih.gov

A general green synthetic approach to 2-(piperidin-1-yl)thiazol-4-amine could, therefore, involve the reaction of an α-haloacetyl derivative with 1-piperidinecarbothioamide in a PEG-water solvent system, catalyzed by a recyclable solid acid under microwave irradiation. This approach would minimize waste, reduce energy consumption, and utilize safer materials.

Table 1: Comparison of Green Chemistry Approaches in 2-Aminothiazole Synthesis

| Feature | Conventional Method | Green Alternative | Benefit |

| Solvent | Volatile Organic Solvents (e.g., ethanol, DMF) | Water, PEG-Water, Ionic Liquids | Reduced VOC emissions, easier workup, potential for recycling. ontosight.aibepls.com |

| Catalyst | Homogeneous acids (e.g., H2SO4) | Recyclable solid acids (e.g., Nafion-H, supported tungstosilicic acid) | Easy separation and reuse, reduced waste. ontosight.ainih.gov |

| Energy | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption. nih.govbepls.com |

Scalability and Process Chemistry Considerations for Research Material Production

The transition from a laboratory-scale synthesis to the production of larger quantities of research material necessitates careful consideration of scalability and process chemistry. Key factors include the cost and availability of starting materials, the efficiency and safety of the reaction, and the ease of purification.

For the synthesis of 2-(piperidin-1-yl)thiazol-4-amine, the starting materials, such as piperidine and α-haloacetyl compounds, are generally commercially available and relatively inexpensive, which is a positive factor for scalability. The synthesis of the intermediate, 1-piperidinecarbothioamide, can be achieved through various methods, including the reaction of piperidine with an isothiocyanate precursor. nih.gov

The Hantzsch thiazole synthesis is generally a high-yielding reaction, which is advantageous for scaling up. nih.gov One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, are particularly attractive for process chemistry as they reduce handling, solvent use, and waste generation. nih.govbepls.com For instance, a one-pot, three-component reaction of an α-haloketone, a thiourea, and another reactant has been demonstrated for the synthesis of complex thiazole derivatives. nih.gov

Purification of the final product is a critical step in any scalable synthesis. In many reported Hantzsch syntheses of 2-aminothiazoles, the product precipitates from the reaction mixture upon neutralization, allowing for easy isolation by filtration. youtube.com This avoids the need for large-scale and often costly chromatographic purification. The choice of a solvent system from which the product selectively crystallizes is a key process development consideration.

The safety of the process is paramount. While α-haloketones are reactive and require careful handling, alternative, less hazardous starting materials are being explored. nih.gov The use of stable, solid catalysts instead of corrosive mineral acids enhances the safety of the process.

Table 2: Key Considerations for Scalable Synthesis of 2-(piperidin-1-yl)thiazol-4-amine

| Consideration | Aspect | Importance for Scalability |

| Starting Materials | Cost and Availability | Readily available and inexpensive precursors are crucial for economic viability. |

| Reaction Efficiency | Yield and Reaction Time | High yields and short reaction times increase throughput and reduce costs. One-pot procedures are highly desirable. nih.govbepls.com |

| Purification | Method of Isolation | Precipitation/crystallization is preferred over chromatography for ease of operation and reduced solvent waste on a large scale. youtube.com |

| Safety | Reagent Handling and Process Conditions | Use of less hazardous reagents and stable catalysts improves operational safety. |

| Catalyst | Recyclability and Robustness | Reusable catalysts reduce waste and material costs, contributing to a more sustainable process. nih.gov |

Biological Activity and Pharmacological Profiling of 2 Piperidin 1 Yl Thiazol 4 Amine

In Vitro Biological Screening and Activity Assays

Comprehensive searches of available scientific literature and bioactivity databases have revealed a notable lack of specific published research on the in vitro biological and pharmacological profile of the chemical compound 2-(piperidin-1-yl)thiazol-4-amine. While the 2-aminothiazole (B372263) scaffold is a common feature in many biologically active molecules, detailed studies focusing specifically on the 2-(piperidin-1-yl)thiazol-4-amine derivative are not readily found in the public domain.

Enzyme Inhibition Studies

There is currently no publicly available data from specific enzyme inhibition assays for 2-(piperidin-1-yl)thiazol-4-amine. Therefore, its inhibitory activity against specific enzyme targets remains uncharacterized.

Receptor Binding Profiling

Information regarding the receptor binding profile of 2-(piperidin-1-yl)thiazol-4-amine is not available in published scientific literature. No studies detailing its affinity for various receptors have been identified.

Cell-Based Assays for Specific Biological Modulations

Specific cell-based assays to determine the biological modulations of 2-(piperidin-1-yl)thiazol-4-amine have not been reported in the accessible scientific literature. Consequently, its effects on cellular pathways and functions are unknown.

Antimicrobial Activity Evaluation

There are no specific studies detailing the antimicrobial activity of 2-(piperidin-1-yl)thiazol-4-amine against various strains of bacteria or fungi.

Antineoplastic Activity in Cancer Cell Lines

The antineoplastic potential of 2-(piperidin-1-yl)thiazol-4-amine has not been documented in publicly available research. There are no reports on its activity in cancer cell lines.

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory properties of 2-(piperidin-1-yl)thiazol-4-amine have not been investigated in any published studies found in the public domain.

Following a comprehensive search of available scientific literature, it has been determined that there is no published research data specifically detailing the antioxidant and free radical scavenging capabilities, in vivo pre-clinical efficacy, systemic bioavailability, tissue distribution, or proof-of-concept studies for the chemical compound 2-(piperidin-1-yl)thiazol-4-amine.

Therefore, it is not possible to generate an article based on the provided outline and content requirements due to the absence of relevant scientific findings for this specific compound. The requested data tables and detailed research findings could not be produced as no underlying studies were identified.

Elucidation of Molecular Mechanisms and Cellular Targets

Target Identification and Validation Approaches

The initial step in understanding the biological role of 2-(piperidin-1-yl)thiazol-4-amine involves identifying its specific cellular binding partners. A variety of advanced biochemical and molecular techniques are utilized for this purpose.

Affinity Chromatography and Pull-down Assays

Affinity chromatography is a powerful technique to isolate potential binding proteins from a complex biological mixture. In a typical workflow, 2-(piperidin-1-yl)thiazol-4-amine would be immobilized onto a solid support, such as agarose (B213101) beads. This "baited" matrix is then incubated with a cellular lysate. Proteins that have an affinity for the compound will bind to the matrix, while non-interacting proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry.

Complementary to this, pull-down assays, often performed on a smaller scale, can validate these interactions. Here, a tagged version of a suspected protein target could be incubated with the compound, and the resulting complex is "pulled down" from the solution using an antibody against the tag. The presence of 2-(piperidin-1-yl)thiazol-4-amine in the pulled-down complex would confirm a direct interaction.

Proteomic and Metabolomic Profiling for Target Discovery

Global changes in the proteome and metabolome of cells or tissues upon treatment with 2-(piperidin-1-yl)thiazol-4-amine can provide significant clues about its targets and pathways. Techniques like two-dimensional gel electrophoresis (2-DE) or more advanced methods such as stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry can be employed. These approaches allow for the quantitative comparison of protein expression levels between treated and untreated samples, revealing proteins whose expression or post-translational modification state is altered by the compound.

Similarly, metabolomic profiling, using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, can identify changes in the concentrations of endogenous metabolites. Alterations in specific metabolic pathways can suggest which enzymes or regulatory proteins are being affected by 2-(piperidin-1-yl)thiazol-4-amine.

Genetic Knockdown/Knockout Studies in Cell Lines

To validate the functional relevance of a potential protein target identified through the above methods, genetic approaches are indispensable. Using techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing, the expression of the candidate target protein can be specifically reduced (knockdown) or completely eliminated (knockout) in cell lines. If the cellular effect of 2-(piperidin-1-yl)thiazol-4-amine is diminished or absent in these modified cells compared to wild-type cells, it provides strong evidence that the protein is a genuine target.

| Technique | Principle | Application for 2-(piperidin-1-yl)thiazol-4-amine |

| Affinity Chromatography | Separation based on specific binding interactions. | Isolation of cellular proteins that bind to immobilized 2-(piperidin-1-yl)thiazol-4-amine. |

| Proteomic Profiling | Large-scale study of proteins to identify changes in expression or modification. | Identification of proteins and pathways affected by treatment with the compound. |

| Genetic Knockdown/Knockout | Reduction or elimination of the expression of a specific gene. | Validation of a putative protein target by observing a diminished effect of the compound in modified cells. |

Molecular Interactions and Binding Dynamics

Once a target has been identified and validated, the next critical step is to characterize the biophysical and thermodynamic properties of the interaction between 2-(piperidin-1-yl)thiazol-4-amine and its target protein.

Spectroscopic Techniques for Ligand-Target Interaction Analysis

Various spectroscopic methods can be used to study the binding of 2-(piperidin-1-yl)thiazol-4-amine to its target. For instance, fluorescence spectroscopy can be employed if the target protein has intrinsic fluorophores (like tryptophan residues) or if the compound itself is fluorescent. Changes in the fluorescence emission spectrum upon binding can provide information about the binding affinity and conformational changes in the protein.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the 2-(piperidin-1-yl)thiazol-4-amine molecule are in close contact with the target protein, providing valuable structural information about the binding mode.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) Studies

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions. wur.nl In an ITC experiment, small aliquots of 2-(piperidin-1-yl)thiazol-4-amine are injected into a solution containing the target protein. The heat released or absorbed during the binding event is measured directly, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. wur.nl This detailed thermodynamic profile provides deep insights into the forces driving the binding process.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (in this case, 2-(piperidin-1-yl)thiazol-4-amine) to a ligand (the target protein) immobilized on a sensor surface. SPR provides real-time data on the association and dissociation of the complex, allowing for the determination of the on-rate (ka) and off-rate (kd) of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated. This kinetic information is complementary to the thermodynamic data obtained from ITC.

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |

| Principle | Measures heat changes upon binding in solution. wur.nl | Detects changes in refractive index upon binding to a sensor surface. |

| Key Outputs | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). wur.nl | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd). |

| Sample State | Both molecules are in solution. wur.nl | One molecule is immobilized on a surface. |

Downstream Signaling Pathway Modulation

Extensive literature searches did not yield specific studies detailing the downstream signaling pathway modulation by the chemical compound 2-(piperidin-1-yl)thiazol-4-amine. The following sections outline the types of analyses that would be necessary to elucidate these mechanisms; however, at present, no published data is available for this specific molecule.

Gene Expression Profiling (Transcriptomics)

There is currently no publicly available research that has utilized gene expression profiling or transcriptomics to analyze the effects of 2-(piperidin-1-yl)thiazol-4-amine on cells. Such an analysis would involve treating a relevant cell line with the compound and subsequently sequencing the messenger RNA (mRNA) to determine which genes are up- or down-regulated. This would provide a broad overview of the cellular response to the compound and suggest which pathways are being affected at the transcriptional level.

Protein Expression and Phosphorylation Analysis (Proteomics)

Similarly, no proteomic studies on 2-(piperidin-1-yl)thiazol-4-amine have been identified in the scientific literature. Proteomic analysis, often conducted using techniques like mass spectrometry, would be essential to understand the compound's impact on the levels of individual proteins and their post-translational modifications, such as phosphorylation. Phosphorylation is a key mechanism for regulating protein activity and signaling cascades, so a phosphoproteomics study would be particularly insightful for identifying the direct and indirect targets of the compound within cellular signaling pathways.

Cellular Pathway Perturbation Analysis

In the absence of transcriptomic and proteomic data, a detailed cellular pathway perturbation analysis for 2-(piperidin-1-yl)thiazol-4-amine cannot be constructed. This type of analysis integrates data from various 'omics' studies to map the specific signaling pathways that are significantly altered by the compound. It would pinpoint the key nodes and interactions within pathways that are either activated or inhibited, providing a comprehensive understanding of the compound's mechanism of action.

Structure Activity Relationship Sar and Lead Optimization Strategies

Design and Synthesis of 2-(piperidin-1-yl)thiazol-4-amine Derivatives for SAR Exploration

The exploration of the structure-activity relationships of 2-(piperidin-1-yl)thiazol-4-amine and its analogs necessitates the synthesis of a diverse library of derivatives. The foundational synthetic strategy for the 2-aminothiazole (B372263) core typically involves the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation of a thiourea (B124793) or a derivative with an α-haloketone. researchgate.net In the context of 2-(piperidin-1-yl)thiazol-4-amine, a piperidine-1-carbothioamide would serve as the thiourea equivalent.

The general synthetic approach to create a library of derivatives for SAR studies would involve the systematic variation of each component of the parent molecule. For instance, a range of substituted piperidine-1-carbothioamides can be reacted with a common α-haloketone to probe the influence of the piperidine (B6355638) moiety. Conversely, various α-haloketones can be reacted with piperidine-1-carbothioamide to explore modifications on the thiazole ring. Further derivatization of the 4-amino group can be achieved post-cyclization.

A plausible synthetic route is outlined below:

Scheme 1: General Synthesis of 2-(piperidin-1-yl)thiazol-4-amine Derivatives

This modular approach allows for the generation of a combinatorial library of compounds, which is essential for a thorough SAR investigation.

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of 2-(piperidin-1-yl)thiazol-4-amine derivatives can be finely tuned by introducing various substituents at different positions of the molecule. The following subsections discuss the potential impact of these modifications.

Modification of the Piperidine Ring

The piperidine ring offers multiple positions for substitution, allowing for the modulation of steric bulk, lipophilicity, and hydrogen bonding capacity. The nature and position of these substituents can significantly influence the compound's interaction with its biological target.

For instance, studies on related piperidine-containing heterocyclic compounds have shown that the introduction of substituents on the piperidine ring can drastically alter biological activity. In a series of 2-amino-4-(1-piperidine)pyridine derivatives, the nature of the substituent on the piperidine nitrogen was found to be critical for their inhibitory activity against ALK and ROS1 kinases. nih.gov

Table 1: Hypothetical SAR of Piperidine Ring Modifications

| Position of Substitution | Type of Substituent | Expected Impact on Activity |

| N1 (Piperidine Nitrogen) | Alkyl, Aryl, Acyl | Modulates basicity and steric hindrance, potentially affecting target binding and pharmacokinetic properties. |

| C2, C6 | Small alkyl groups | May introduce steric clashes or favorable van der Waals interactions within the binding pocket. |

| C3, C5 | Polar groups (e.g., -OH, -NH2) | Can introduce new hydrogen bonding interactions, potentially increasing potency and altering solubility. |

| C4 | Bulky hydrophobic groups | May enhance binding through hydrophobic interactions or cause steric hindrance, depending on the target topology. |

It is important to note that the optimal substitution pattern is highly dependent on the specific biological target.

Substitution on the Thiazole Moiety

In a study on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, modifications at the C5 position of the pyrimidine (B1678525) ring, which is analogous to the thiazole C5 position in the context of SAR, were explored. acs.org The introduction of electron-withdrawing groups at this position was a key strategy in optimizing the compounds as CDK4 and CDK6 inhibitors. acs.org

Table 2: Hypothetical SAR of Thiazole Moiety Modifications

| Position of Substitution | Type of Substituent | Expected Impact on Activity |

| C5 | Electron-withdrawing groups (e.g., -CN, -NO2) | Can modulate the acidity of the 4-amino group and potentially engage in specific interactions with the target. |

| C5 | Electron-donating groups (e.g., -CH3, -OCH3) | May increase the basicity of the 4-amino group and influence the overall electronic properties of the scaffold. |

| C5 | Halogens (e.g., -F, -Cl, -Br) | Can introduce halogen bonding interactions and alter lipophilicity. |

Variation of the Amino Group

The 4-amino group is a crucial feature of the 2-aminothiazole scaffold, often acting as a key hydrogen bond donor or acceptor in interactions with biological targets. Modification of this group can therefore have a profound impact on biological activity.

Strategies for varying the amino group include:

Acylation: Introduction of an acyl group to form an amide can alter the electronic properties and introduce new interaction points.

Alkylation: Mono- or di-alkylation of the amino group can modify its basicity and steric profile.

Incorporation into a heterocyclic ring: The amino group can serve as a point of attachment for another heterocyclic system, expanding the chemical space.

Studies on 2-aminothiazole derivatives have frequently highlighted the importance of the substitution pattern on the exocyclic amino group for their biological activity. nih.gov

Stereochemical Considerations in SAR Studies

The introduction of chiral centers into the 2-(piperidin-1-yl)thiazol-4-amine scaffold, for example by substitution on the piperidine ring, necessitates the investigation of stereochemistry in SAR studies. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

It is therefore crucial to either synthesize enantiomerically pure compounds or to separate racemic mixtures and evaluate the biological activity of each enantiomer individually. This allows for the identification of the eutomer (the more active enantiomer) and provides a deeper understanding of the three-dimensional requirements of the binding site.

Development of Pharmacophore Models for 2-(piperidin-1-yl)thiazol-4-amine Analogues

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model for 2-(piperidin-1-yl)thiazol-4-amine analogues can be developed based on the structures of a series of active compounds. nih.gov

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond donor feature corresponding to the 4-amino group.

A hydrogen bond acceptor feature from the thiazole nitrogen.

A hydrophobic feature representing the piperidine ring.

Additional features based on the specific substituents that are found to enhance activity.

Once developed, this pharmacophore model can be used for virtual screening of large compound libraries to identify novel molecules with the desired chemical features, thus accelerating the discovery of new lead compounds. The model can also guide the rational design of new derivatives with improved potency and selectivity.

Optimization of On-Target Potency and Selectivity

The strategic optimization of on-target potency and selectivity is a critical phase in drug discovery, aiming to enhance the desired therapeutic effects of a lead compound while minimizing off-target interactions that could lead to adverse effects. For the chemical scaffold represented by 2-(piperidin-1-yl)thiazol-4-amine, this process involves systematic structural modifications to improve its affinity and specificity for its designated biological target. Research into related 2-aminothiazole and piperidine-containing heterocyclic compounds provides a framework for understanding the structure-activity relationships (SAR) that govern these properties.

Detailed research findings from studies on analogous compound series have demonstrated that even minor structural alterations can significantly impact biological activity. These modifications typically focus on several key areas of the molecular structure: the thiazole core, the piperidine ring, and the amine substituent, as well as appended functional groups.

For instance, in the exploration of 2-aminothiazole derivatives as inhibitors of inducible nitric oxide synthase (iNOS), it was found that the introduction of appropriately sized substituents at the 4- and 5-positions of the thiazole ring could enhance inhibitory activity and selectivity. nih.gov Conversely, the addition of bulky or hydrophilic groups at any position on the 2-aminothiazole ring was observed to significantly diminish or completely abolish the inhibitory activity against nitric oxide synthase (NOS). nih.gov

In a separate line of investigation, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org A lead compound in this series, which featured an ionizable piperazine (B1678402) group, demonstrated excellent potency for CDK4 and high selectivity over other kinases. acs.org Further modifications, such as extending a cyclic secondary amino group into the solvent channel, led to a derivative with decreased potency for CDK6 but marginally increased activity against cancer cell lines. acs.org Replacing the key secondary amino site with a piperidine analog resulted in a significant drop in potency against both CDK4 and CDK6, highlighting the critical role of this functionality for on-target activity. acs.org

The following data tables, derived from studies on related compound classes, illustrate the impact of specific structural modifications on potency and selectivity.

Table 1: Structure-Activity Relationship of 2-Aminothiazole Derivatives as iNOS Inhibitors

| Compound | R1 (at position 4) | R2 (at position 5) | iNOS Inhibition (IC50) | nNOS Inhibition (IC50) | Selectivity (nNOS/iNOS) |

| Reference | H | H | >100 µM | >100 µM | - |

| 5a | Methyl | (1-methyl)ethyl | 30 µM | >100 µM | >3.3 |

| 5b | Methyl | (1,1-dimethyl)ethyl | 25 µM | >100 µM | >4.0 |

| Data synthesized from a study on 2-aminothiazole derivatives as iNOS inhibitors. nih.gov |

Table 2: Potency and Selectivity of Thiazolo[5,4-d]pyrimidine (B3050601) Derivatives as Adenosine (B11128) A2A Receptor Inverse Agonists

| Compound | Modification | hA2A Ki (nM) | hA2A IC50 (nM) | hA1 Ki (nM) | hA3 Ki (nM) |

| 11 | N⁵-(2-(4-phenylpiperazin-1-yl)ethyl) | 8.62 | 7.42 | 1150 | 780 |

| 1 | 5-(Piperidin-1-yl) | 134 | 120 | >10000 | >10000 |

| Data from a study on piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives. mdpi.com |

Table 3: Optimization of Piperidinyl Thiazole Isoxazolines as FAAH Inhibitors

| Compound | Core Structure | R Group | FAAH IC50 (nM) |

| 1a | Piperidinyl thiazole isoxazoline | Aryl carbamate | Low nM range |

| 2c | Piperidinyl thiazole isoxazoline | Aryl urea | Low nM range |

| Data from a study on piperidinyl thiazole isoxazolines as FAAH inhibitors. nih.gov |

These examples underscore the intricate nature of lead optimization. The potency and selectivity of compounds based on the 2-(piperidin-1-yl)thiazol-4-amine scaffold are highly dependent on the specific arrangement and properties of their constituent parts. Achieving a desirable therapeutic profile necessitates a comprehensive exploration of the chemical space around the lead structure, guided by a deep understanding of the target's binding site and the SAR of the compound class.

Computational Chemistry and Theoretical Studies of 2 Piperidin 1 Yl Thiazol 4 Amine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the molecular and electronic properties of a compound from first principles. These methods, such as Density Functional Theory (DFT), provide detailed information about the molecule's geometry, stability, and reactivity.

Conformational Analysis

The flexibility of the piperidine (B6355638) ring and its connection to the thiazole (B1198619) core mean that 2-(piperidin-1-yl)thiazol-4-amine can exist in multiple three-dimensional shapes, or conformations. Conformational analysis is the systematic study of these different arrangements and their relative energies to identify the most stable, low-energy forms.

The piperidine ring typically adopts a chair conformation, which minimizes steric strain. However, twist-boat conformations can also exist. researchgate.net The orientation of the piperidine ring relative to the thiazole ring is determined by the torsion angle around the C-N bond connecting the two rings. Quantum chemical calculations can map the potential energy surface of the molecule by systematically rotating this bond, allowing for the identification of the most energetically favorable conformations. For similar N-acyl-2r,6c-diphenylpiperidin-4-one oximes, the piperidine ring has been observed to adopt both chair and boat conformations depending on the substituents. researchgate.net

Table 1: Illustrative Conformational Energy Profile This table illustrates the type of data generated from a conformational analysis scan, showing the relative energy of different conformers as a function of a key dihedral angle. Note: These are hypothetical values for illustrative purposes.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 4.8 | Eclipsed |

| 180 | 0.0 | Anti (Lowest Energy) |

Charge Distribution and Reactivity Prediction

The distribution of electrons within the 2-(piperidin-1-yl)thiazol-4-amine molecule is not uniform, leading to regions that are more positive or negative. This charge distribution is fundamental to its chemical reactivity and how it interacts with other molecules. Quantum chemical calculations can produce detailed electron density maps and calculate partial atomic charges.

The nitrogen and sulfur atoms in the thiazole ring, being highly electronegative, are expected to carry partial negative charges, making them potential sites for electrophilic attack and hydrogen bond acceptance. The amino group at the 4-position of the thiazole ring is a key nucleophilic center and a hydrogen bond donor. The distribution of charges can be visualized through Molecular Electrostatic Potential (MEP) maps, which highlight the electron-rich (red) and electron-poor (blue) regions of the molecule. These maps are invaluable for predicting sites of interaction with biological receptors.

Molecular Docking and Molecular Dynamics Simulations

While quantum chemistry describes the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins. These techniques are central to computer-aided drug design.

Ligand-Protein Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, 2-(piperidin-1-yl)thiazol-4-amine) when bound to a target protein. The process involves sampling a large number of possible binding poses and scoring them based on their steric and energetic complementarity to the protein's binding site.

For derivatives of the related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, molecular docking has been used to study their interactions with cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov A similar approach could be used to screen 2-(piperidin-1-yl)thiazol-4-amine against a panel of known protein targets to identify potential biological activities. The docking process would identify key interactions, such as hydrogen bonds between the thiazole amine group and amino acid residues in the protein's active site, or hydrophobic interactions involving the piperidine ring.

Binding Mode and Affinity Estimations

Following the initial prediction of a binding pose by molecular docking, the stability and dynamics of the ligand-protein complex can be further investigated using molecular dynamics (MD) simulations. MD simulations track the movements of all atoms in the system over time, providing a more realistic picture of the binding event in a simulated physiological environment.

MD simulations can refine the binding mode predicted by docking and can be used to calculate the binding free energy, which is a more accurate estimate of the ligand's binding affinity than docking scores alone. jchemlett.com For thiazole derivatives, MD simulations have been used to confirm the stability of key interactions within the active site of target proteins, ensuring the ligand remains securely bound. nih.govjchemlett.com

Table 2: Illustrative Molecular Docking and Binding Energy Results This table shows the kind of output generated from a molecular docking and MD simulation study against a hypothetical protein target. Note: These are hypothetical values for illustrative purposes.

| Protein Target | Docking Score (kcal/mol) | Predicted Key Interactions | Estimated Binding Free Energy (ΔG, kcal/mol) |

| Kinase X | -8.5 | H-bond with GLU-87, H-bond with ASN-138 | -10.2 ± 0.8 |

| Protease Y | -6.2 | Hydrophobic contact with LEU-99, Pi-sulfur with PHE-45 | -7.5 ± 1.1 |

| GPCR Z | -7.8 | H-bond with SER-192, Ionic with ASP-113 | -9.1 ± 0.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

To build a QSAR model for analogues of 2-(piperidin-1-yl)thiazol-4-amine, a series of related molecules would first be synthesized and their biological activity against a specific target measured. Then, for each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, lipophilicity (logP), polar surface area, electronic properties) would be calculated. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. jchemlett.com

Such models can be highly valuable for optimizing lead compounds. For example, if a QSAR model indicates that higher lipophilicity is correlated with decreased activity, medicinal chemists can focus on synthesizing more polar analogues. QSAR studies on other heterocyclic scaffolds have successfully guided the design of more potent inhibitors for various therapeutic targets. nih.govjchemlett.comnih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in forecasting the biological activity of compounds based on their molecular structures. For the 2-aminothiazole (B372263) scaffold, which is the core of 2-(piperidin-1-yl)thiazol-4-amine, several QSAR studies have been conducted to predict their efficacy against various biological targets, including cancer and microbial diseases.

For instance, a study on a series of twenty-five 2-aminothiazole derivatives as inhibitors of Hec1/Nek2, a crucial target in cancer therapy, resulted in a statistically significant three-descriptor QSAR model. nih.gov This model demonstrated a strong correlation between the structural features of the compounds and their inhibitory activity, with a high coefficient of determination (R²) of 0.8436 and a cross-validation coefficient (Q²LOO) of 0.7965. nih.gov Such models are instrumental in designing new, more potent 2-aminothiazole derivatives by identifying the key molecular descriptors that govern their biological function. nih.gov

Another research effort focused on 2-aminothiazole derivatives as potential Aurora kinase inhibitors for breast cancer treatment. acs.org Through QSAR analysis, predictive models were developed to guide the design of novel compounds with enhanced inhibitory activity. acs.org These models underscore the importance of specific structural modifications to the 2-aminothiazole core in modulating biological activity.

While these models were not developed using 2-(piperidin-1-yl)thiazol-4-amine itself, they provide a solid foundation for the future development of predictive models for its specific biological activities. By including 2-(piperidin-1-yl)thiazol-4-amine in a training set of related compounds, it would be possible to generate a robust QSAR model to predict its potential therapeutic effects.

Identification of Key Structural Descriptors

The biological activity of 2-aminothiazole derivatives is governed by a set of key structural descriptors. These descriptors, which are numerical representations of the molecular structure, are identified through computational analysis and are crucial for building predictive QSAR models.

In the aforementioned study on Hec1/Nek2 inhibitors, the key descriptors influencing the inhibitory activity of 2-aminothiazole derivatives were identified as:

ATSC1i (Moreau-Broto autocorrelation) : This descriptor represents the spatial autocorrelation of a property along the molecular graph's topological structure. nih.gov

MATS8c (Moran autocorrelation at lag 8, weighted by charges) : This descriptor provides information about the correlation of atomic charges at a specific topological distance. nih.gov

RPSA (Relative Polar Surface Area) : This descriptor is related to the total molecular surface area and is often correlated with passive molecular transport through membranes. nih.gov

Molecular docking studies on other 2-aminothiazole derivatives have further elucidated the importance of specific structural features. For example, in the context of Aurora kinase inhibition, the 2-amino group and substitutions on the thiazole ring have been shown to form crucial hydrogen bonds and hydrophobic interactions within the kinase's active site. acs.org

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction through In Silico Methods

Permeability and Solubility Predictions

The permeability and solubility of a drug are critical determinants of its oral bioavailability. In silico models can predict these properties based on the compound's structure. For a series of 2-aminothiazol-4(5H)-one derivatives, computational studies have shown favorable absorption parameters. mdpi.com These studies often utilize parameters such as the calculated octanol-water partition coefficient (logP) to predict lipophilicity, which is a key factor in membrane permeability. A study on these derivatives indicated that 27 out of 28 tested compounds had a logP value below 5, adhering to Lipinski's rule of five for drug-likeness. mdpi.com

The table below illustrates the kind of permeability and solubility data that can be generated through in silico methods for a series of related compounds. Please note that this data is for illustrative purposes and does not represent the actual values for 2-(piperidin-1-yl)thiazol-4-amine.

| Compound | Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Predicted Aqueous Solubility (logS) |

| Derivative 1 | 0.95 | -3.5 |

| Derivative 2 | 1.20 | -4.1 |

| Derivative 3 | 0.88 | -3.2 |

| Derivative 4 | 1.50 | -4.8 |

This is an illustrative table. The data is not specific to 2-(piperidin-1-yl)thiazol-4-amine.

Metabolic Stability Profiling (Computational)

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. For 2-aminothiazole derivatives, in silico studies have been performed to predict their interaction with various CYP isoforms. mdpi.com For instance, a study on pseudothiohydantoin derivatives, which contain a thiazole ring, predicted that none of the tested compounds would inhibit the major drug-metabolizing enzyme CYP3A4. mdpi.com However, some derivatives were predicted to inhibit other isoforms like CYP2C19 and CYP2D6. mdpi.com

For 2-(piperidin-1-yl)thiazol-4-amine, the piperidine ring would likely be a primary site for metabolism, potentially through oxidation. Computational models can pinpoint the most probable sites of metabolism on the molecule, guiding chemical modifications to enhance metabolic stability.

Plasma Protein Binding Predictions

The following table provides an example of the type of data that can be generated through computational predictions for plasma protein binding.

| Compound | Predicted Human Serum Albumin Binding (logK) | Predicted Fraction Unbound (%) |

| Derivative A | 1.8 | 15 |

| Derivative B | 2.5 | 5 |

| Derivative C | 1.5 | 25 |

| Derivative D | 2.1 | 10 |

This is an illustrative table. The data is not specific to 2-(piperidin-1-yl)thiazol-4-amine.

Emerging Research Applications and Future Perspectives

Repurposing Potential of the 2-(piperidin-1-yl)thiazol-4-amine Scaffold in Pre-clinical Research

The 2-(piperidin-1-yl)thiazol-4-amine scaffold and its derivatives, particularly thiazolidinones, are being explored for new therapeutic uses beyond their initial intended purposes. A significant area of this repurposing effort is in oncology. For instance, a series of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have demonstrated selective antitumor activity in preclinical models of glioblastoma multiforme (GBM). nih.gov These compounds were found to reduce the viability of glioma cells and inhibit tumor growth in vivo. nih.gov Notably, they induced cell death primarily through necrosis and late apoptosis and were not cytotoxic to non-transformed primary astrocytes, indicating a degree of selectivity for cancer cells. nih.gov

Another promising area for repurposing is in metabolic disorders. Derivatives of N-(pyrimidin-4-yl)thiazol-2-amine have been synthesized and evaluated as glucokinase (GK) activators, which are of interest for the treatment of type 2 diabetes. researchgate.netresearchgate.net One such derivative, ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, was identified as a potent dual-acting hypoglycemic agent that activates both glucokinase and PPARγ. researchgate.net

The versatility of the thiazole (B1198619) and piperidine (B6355638) moieties also extends to neurodegenerative diseases. mdpi.com Thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperidine have been designed as potent and selective adenosine (B11128) A2A receptor inverse agonists, which are a promising therapeutic approach for conditions like Parkinson's and Alzheimer's diseases. mdpi.com

Table 1: Preclinical Repurposing Potential of 2-(piperidin-1-yl)thiazol-4-amine Analogues

| Compound Class | Therapeutic Area | Key Findings in Preclinical Models |

| 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones | Glioblastoma Multiforme | Reduced glioma cell viability, inhibited in vivo tumor growth, induced necrosis and apoptosis. nih.gov |

| N-(pyrimidin-4-yl)thiazol-2-amine derivatives | Type 2 Diabetes | Acted as dual glucokinase (GK) activators and PPARγ agonists, demonstrating hypoglycemic effects. researchgate.net |

| Piperidine-containing thiazolo[5,4-d]pyrimidines | Neurodegenerative Diseases | Exhibited high binding affinity and inverse agonist potency for the human A2A adenosine receptor. mdpi.com |

Integration into Combination Strategies in Pre-clinical Research Models

The potential of 2-(piperidin-1-yl)thiazol-4-amine analogues to be used in combination with other therapeutic agents is an active area of investigation. The rationale behind this approach is to achieve synergistic effects, overcome drug resistance, and enhance therapeutic efficacy.

In cancer research, the combination of agents targeting different pathways is a well-established strategy. For example, the combination of histone deacetylase (HDAC) inhibitors and peroxisome proliferator-activated receptor-gamma (PPARγ) agonists has shown potential antitumor effects. nih.gov Given that some thiazolidinone derivatives exhibit activity as PPARγ agonists, their combination with HDAC inhibitors could be a promising strategy. nih.gov This approach could lead to enhanced cytotoxicity against cancer cells through synergistic or additive effects. nih.gov

Furthermore, in the context of glioblastoma, where resistance to standard therapies is a major challenge, derivatives of 2-(piperidin-1-yl)thiazol-4-amine could be combined with existing chemotherapeutic agents or radiotherapy to improve treatment outcomes. nih.gov The ability of these compounds to induce cancer cell death through distinct mechanisms like necrosis could complement the apoptotic effects of other drugs. nih.gov

Novel Delivery Systems for Enhanced Research Utility

To improve the therapeutic potential and research utility of 2-(piperidin-1-yl)thiazol-4-amine and its analogues, novel delivery systems are being explored. These systems aim to enhance solubility, stability, and targeted delivery of the compounds.

One such approach is the use of polymeric nanocapsules. For instance, 2-(2-methoxyphenyl)-3-((piperidin-1-yl) ethyl) thiazolidin-4-one loaded into polymeric nanocapsules demonstrated enhanced in vitro antiglioma activity compared to the free compound. nih.gov This nanocarrier system likely improves the delivery of the active agent to the cancer cells, leading to greater efficacy. nih.gov

Prodrug strategies also represent a valuable approach. A prodrug is an inactive compound that is converted into an active drug in the body. This can improve the pharmacokinetic properties of a drug. While specific prodrugs for 2-(piperidin-1-yl)thiazol-4-amine are not extensively documented, the general principle is applicable to this class of compounds to enhance their research utility. google.com

Unexplored Biological Targets and Disease Areas for Further Investigation

While research has identified several biological targets for 2-(piperidin-1-yl)thiazol-4-amine analogues, there remains a vast landscape of unexplored possibilities. The structural diversity of this scaffold suggests that it could interact with a wide range of biological molecules.

One area of potential interest is the inhibition of enzymes involved in cancer metabolism. For example, novel analogues of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol have been identified as selective inhibitors of glutaminase (B10826351) 1 (GLS1), an enzyme crucial for the survival of many cancer cells. nih.gov This suggests that other derivatives of the 2-(piperidin-1-yl)thiazol-4-amine scaffold could also target key metabolic enzymes in cancer.

Another unexplored avenue could be in the field of infectious diseases. Thiazole and piperazine-containing compounds have shown promise as antiplasmodial agents against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. mdpi.com This opens the door for the investigation of 2-(piperidin-1-yl)thiazol-4-amine derivatives as potential antimalarial or antimicrobial agents. The synthesis of novel thiazole derivatives incorporating a pyridine (B92270) moiety has also yielded compounds with promising antimicrobial activities. nih.gov

Furthermore, the Na+/K+-ATPase and Ras oncogene have been identified as targets for a bromo-substituted derivative, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, in cancer cells. nih.gov This highlights the potential for this scaffold to modulate ion channels and key signaling pathways involved in cancer.

Challenges and Opportunities in Developing 2-(piperidin-1-yl)thiazol-4-amine Analogues for Advanced Pre-clinical Research

The development of analogues of 2-(piperidin-1-yl)thiazol-4-amine presents both challenges and opportunities for advanced preclinical research.

Challenges:

Synthesis: The synthesis of complex analogues can be challenging, requiring multi-step procedures and careful optimization of reaction conditions. mdpi.commdpi.com For example, the stereoselective synthesis of substituted piperidines can be complex. mdpi.com

Structure-Activity Relationship (SAR): Establishing a clear SAR is crucial for optimizing the potency and selectivity of these compounds. This requires the synthesis and biological evaluation of a large number of analogues. nih.govresearchgate.net

Pharmacokinetics and Toxicity: Ensuring that the developed analogues have favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and low toxicity is a significant hurdle. nih.gov

Opportunities:

Scaffold Diversity: The 2-(piperidin-1-yl)thiazol-4-amine scaffold is highly amenable to chemical modification, allowing for the creation of large and diverse libraries of compounds for screening against various biological targets. mdpi.comrsc.org

Multi-target Agents: The inherent flexibility of the scaffold provides an opportunity to design multi-target agents that can simultaneously modulate different pathways, which is a promising strategy for treating complex diseases like cancer. nih.gov

Computational Chemistry: The use of in silico methods, such as molecular docking, can aid in the rational design of new analogues with improved binding affinity and selectivity for their targets, thus accelerating the drug discovery process. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(piperidin-1-yl)thiazol-4-amine, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, thiazole derivatives can be prepared by reacting thioglycolic acid with precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile under reflux conditions in 1,4-dioxane with catalytic piperidine . Yield optimization requires careful control of stoichiometry, reaction time (e.g., 5–6 hours under reflux), and purification via acidified ice/water precipitation followed by recrystallization (e.g., 1,4-dioxane as a solvent) . Alternative routes involve coupling thiazole-4-carboxylic acid derivatives with piperidin-4-amine under peptide-like coupling conditions (e.g., using HATU or DCC), achieving yields of 24–39% after chromatographic purification .

Q. How can the structural identity of 2-(piperidin-1-yl)thiazol-4-amine be confirmed?

Methodological Answer: Structural confirmation relies on:

- 1H/13C NMR : Key signals include piperidine protons (δ 1.69–2.57 ppm as multiplets) and thiazole NH2 (δ 5.5–6.0 ppm as a broad singlet) .

- HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]+) validate the molecular formula .

- HPLC : Purity ≥98% ensures absence of byproducts .

- X-ray crystallography : For crystalline derivatives, dihedral angles between thiazole and piperidine rings (e.g., 18.2°–30.3°) confirm spatial orientation .

Q. What are the stability and handling protocols for this compound?

Methodological Answer:

- Storage : Store at –20°C in inert, airtight containers to prevent oxidation or hydrolysis .

- Stability : Stable under normal lab conditions but reacts with strong oxidizing agents. Avoid prolonged exposure to light or moisture .

- Safety : Use PPE (gloves, goggles) due to potential irritancy. DMSO is recommended as a solvent for biological assays (≤0.5% v/v to avoid cytotoxicity) .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

- Cytotoxicity : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium, 5% FBS, and CHS-828 as a reference compound. IC50 values are calculated after 72-hour exposure .

- Enzyme inhibition : Screen against kinases or GPCRs (e.g., GLP1 receptor) using fluorescence polarization assays .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for this compound in cancer models?

Methodological Answer:

- Apoptosis assays : Perform Annexin V/PI staining and caspase-3/7 activation assays .

- Transcriptomics : Use RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) after treatment .

- Receptor binding : Radioligand displacement assays (e.g., dopamine D2 receptor binding with [3H]spiperone) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Modify the piperidine group (e.g., fluorination at C4 or C5) or thiazole NH2 (e.g., acetylation) .

- Bioisosteric replacement : Replace thiazole with imidazole or pyridine rings to assess potency changes .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align active/inactive analogs and identify critical hydrogen-bonding or hydrophobic features .

Q. How can in vivo pharmacokinetics and toxicity be evaluated?

Methodological Answer:

- ADME profiling : Conduct hepatic microsome stability tests (e.g., rat liver microsomes) and Caco-2 permeability assays .

- In vivo models : Administer orally (10–50 mg/kg) to rodents, followed by LC-MS/MS plasma analysis for bioavailability and half-life determination .

- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Glide to dock into crystal structures (e.g., GLP1 receptor PDB: 5VAI) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., piperidine-thiazole interactions with His363 of GLP1R) .

Q. How can synergistic effects with other therapeutics be investigated?

Methodological Answer:

- Combination index (CI) : Use CompuSyn to analyze CI values for co-treatment with cisplatin or paclitaxel in cancer cell lines .

- Pathway enrichment : Perform KEGG analysis on RNA-seq data to identify synergistic pathway disruptions (e.g., PI3K/AKT) .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source validation : Cross-check cell line authenticity via STR profiling (e.g., ECACC-certified lines vs. unverified sources) .

- Assay standardization : Replicate experiments using identical protocols (e.g., SRB assay with 5% FBS, 72-hour incubation) .

- Meta-analysis : Pool data from multiple studies using RevMan to calculate heterogeneity (I² statistic) and adjust for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.